Cas no 1014091-30-5 (N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide)

N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide structure
1014091-30-5 structure
Product Name:N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide
CAS No:1014091-30-5
MF:C26H23N3O3
MW:425.479126214981
CID:6562221
Update Time:2025-07-17

N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide
    • 1H-Pyrazole-4-carboxamide, N-(4-acetylphenyl)-3-(phenylmethoxy)-1-(phenylmethyl)-
    • Inchi: 1S/C26H23N3O3/c1-19(30)22-12-14-23(15-13-22)27-25(31)24-17-29(16-20-8-4-2-5-9-20)28-26(24)32-18-21-10-6-3-7-11-21/h2-15,17H,16,18H2,1H3,(H,27,31)
    • InChI Key: ULUDHVVGHILUTD-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC=C2)C=C(C(NC2=CC=C(C(C)=O)C=C2)=O)C(OCC2=CC=CC=C2)=N1

Experimental Properties

  • Density: 1.19±0.1 g/cm3(Predicted)
  • Boiling Point: 588.6±50.0 °C(Predicted)
  • pka: 11.58±0.70(Predicted)

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N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide Related Literature

Additional information on N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide

N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide (CAS No. 1014091-30-5): An Overview of Its Structure, Properties, and Applications

N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide (CAS No. 1014091-30-5) is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its intricate molecular architecture, which includes a pyrazole core, benzyl and benzyloxy substituents, and an acetylphenyl group. These structural features contribute to its diverse biological activities and make it a promising candidate for further investigation.

The molecular formula of N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide is C22H20N2O3, with a molecular weight of approximately 360.40 g/mol. The compound's structure can be visualized as a pyrazole ring substituted with a benzyl group at the 1-position, a benzyloxy group at the 3-position, and an acetylphenyl group at the 4-position. This arrangement of functional groups imparts specific chemical properties that are crucial for its biological activities.

In terms of physical properties, N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide is typically a solid at room temperature and is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol. Its solubility in water is limited, which can be an important consideration in formulation development for pharmaceutical applications.

The synthesis of N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide has been reported in several studies, highlighting various synthetic routes that can be employed to produce this compound. One common approach involves the condensation of 4-acetylacetanilide with 1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxylic acid chloride in the presence of a base such as triethylamine. This method provides high yields and good purity, making it suitable for large-scale production.

Recent research has focused on the biological activities of N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain management. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide effectively inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Additionally, preliminary investigations have indicated that N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide may possess antitumor activity. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7) and colon cancer cells (HT-29). The mechanism of action appears to involve the modulation of key signaling pathways such as p53 and Bcl-2, which are critical for cell survival and proliferation.

Beyond its therapeutic potential, N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide has also been explored for its use as a chemical probe in biochemical assays. Its unique structural features make it suitable for binding to specific protein targets, allowing researchers to study protein-protein interactions and enzyme kinetics. This application has significant implications for drug discovery and development, as it can aid in identifying novel therapeutic targets and validating existing ones.

In conclusion, N-(4-acetylphenyl)-1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide (CAS No. 1014091-30-5) is a multifaceted compound with a rich chemical structure that offers numerous opportunities for research and development. Its anti-inflammatory, analgesic, and antitumor properties make it a promising candidate for further investigation in medicinal chemistry. Additionally, its utility as a chemical probe highlights its potential in advancing our understanding of biological processes at the molecular level. As research continues to uncover new insights into this compound's properties and applications, it is likely to play an increasingly important role in the field of pharmaceutical sciences.

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